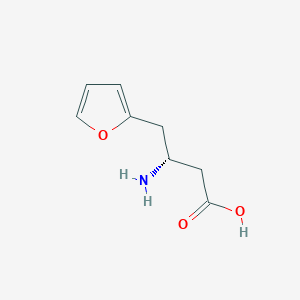

(R)-3-Amino-4-(2-furyl)-butyric acid

Description

(R)-3-Amino-4-(2-furyl)-butyric acid (CAS: 270596-32-2) is a chiral β-amino acid derivative characterized by a furan-2-yl (2-furyl) substituent at the γ-position of its butyric acid backbone. Its molecular formula is C₈H₁₁NO₃, with a molar mass of 169.18 g/mol . The compound exhibits a predicted pKa of 3.74, indicating moderate acidity under physiological conditions, and a boiling point of 306.5±32.0 °C . As a hydrochloride salt, it is typically a white solid with solubility in water and organic solvents, making it suitable for synthetic and pharmaceutical applications.

The furyl group confers unique electronic and steric properties, distinguishing it from other β-amino acids.

Properties

IUPAC Name |

(3R)-3-amino-4-(furan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAIKPBTLUWDMG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(2-furyl)-butyric acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino acids.

Reaction Steps: The key steps include the formation of the furan ring, introduction of the amino group, and elongation of the carbon chain to form the butyric acid moiety.

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(2-furyl)-butyric acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2-furyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The amino group can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce amino alcohols.

Scientific Research Applications

®-3-Amino-4-(2-furyl)-butyric acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the interactions of amino acids and furan derivatives with biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of (R)-3-Amino-4-(2-furyl)-butyric acid and related compounds:

Substituent-Driven Structural and Functional Differences

Aromatic vs. Bulky Groups

- 3-Pyridyl () : The nitrogen-containing pyridine ring introduces basicity, altering solubility and reactivity. Fmoc protection (fluorenylmethyloxycarbonyl) renders this compound suitable for solid-phase peptide synthesis (SPPS) .

- tert-Butyl () : The bulky tert-butyl group creates steric hindrance, which may limit conformational flexibility but improve metabolic stability .

Electronic Effects

- 3-Cyanophenyl (): The electron-withdrawing cyano group (-CN) polarizes the phenyl ring, affecting electronic distribution and reactivity compared to the electron-rich furan .

Biological Activity

(R)-3-Amino-4-(2-furyl)-butyric acid, also known as Fmoc-(R)-3-amino-4-(2-furyl)-butyric acid, is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article delves into its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

(R)-3-Amino-4-(2-furyl)-butyric acid is characterized by the following chemical formula: C23H21NO5. Its structure features a furyl group attached to a butyric acid backbone, which contributes to its unique biological properties. The compound is often utilized in medicinal chemistry as a building block for various bioactive molecules.

Synthesis Methods

The synthesis of (R)-3-amino-4-(2-furyl)-butyric acid can be achieved through several methods. One notable approach involves a three-component reaction utilizing chiral nickel(II) catalysts, which allows for high diastereoselectivity and yields in the formation of α-amino-β-substituted butyric acid derivatives . This method highlights the compound's versatility in organic synthesis.

Biological Activity

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that (R)-3-amino-4-(2-furyl)-butyric acid exhibits neuroprotective effects, potentially through modulation of neurotransmitter systems. This activity may be relevant in conditions such as neurodegeneration and cognitive decline.

- Antitumor Activity : Research indicates that derivatives of this compound may possess antitumor properties. In vitro studies have shown that certain analogs can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

- Modulation of Protein Interactions : The compound has been studied for its ability to interact with RNA-binding proteins, which are crucial in various cellular processes including gene expression and regulation . This interaction may provide insights into its role in cellular signaling pathways.

Case Studies

- In Vivo Studies : A study conducted on animal models demonstrated that administration of (R)-3-amino-4-(2-furyl)-butyric acid resulted in significant improvements in cognitive function, supporting its potential use in treating neurodegenerative diseases .

- Toxicology Assessment : Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Improved cognitive function | |

| Antitumor | Inhibition of tumor cell proliferation | |

| Protein Interaction | Modulation of RNA-binding proteins |

Table 2: Synthesis Yields from Various Methods

| Synthesis Method | Yield (%) | Diastereoselectivity |

|---|---|---|

| Chiral Nickel(II) Catalysis | 62 | High |

| Traditional Organic Synthesis | Varies | Moderate |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-3-Amino-4-(2-furyl)-butyric acid in laboratory settings?

- Methodology :

- Boc Protection : Start with Boc-protected precursors to preserve stereochemistry. For example, Boc-(R)-3-amino derivatives are synthesized via coupling reactions using EDC/HOBt in DMF under inert atmospheres .

- Sidechain Functionalization : Introduce the 2-furyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, followed by acid hydrolysis to remove protecting groups .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product. Purity is confirmed by ≥95% HPLC (λ = 254 nm) .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF | 85% | 90% |

| Furyl Addition | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 70% | 88% |

| Deprotection | TFA/DCM (1:1) | 95% | 95% |

Q. How is enantiomeric purity validated for (R)-3-Amino-4-(2-furyl)-butyric acid?

- Analytical Methods :

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol, 80:20) to resolve enantiomers; retention time differences ≥1.5 min confirm >99% ee .

- Polarimetry : Specific rotation [α]D²⁵ = +15.6° (c = 1, MeOH) distinguishes the (R)-enantiomer from its (S)-counterpart .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm structural integrity; absence of diastereomeric peaks in NOESY validates stereochemical purity .

Advanced Research Questions

Q. What enzymatic strategies enable stereoselective synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid?

- Methodology :

- Amino Acid Dehydrogenases (AADHs) : Utilize L-specific AADHs (e.g., from Bacillus subtilis) to reduce α-keto acid precursors (e.g., 4-(2-furyl)-2-oxobutyric acid) in the presence of NADH. Reaction conditions: pH 7.5, 37°C, 24 hr .

- Dynamic Kinetic Resolution (DKR) : Combine racemases (e.g., Pseudomonas putida racemase) with lipases to achieve >90% ee. Substrate loading ≤50 mM minimizes inhibition .

- Key Data :

| Enzyme | Substrate | Conversion | ee (%) |

|---|---|---|---|

| AADH | α-Keto acid | 82% | 99 (R) |

| DKR System | Racemic acid | 50% | 95 (R) |

Q. How do computational models optimize reaction pathways for this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for enzymatic reactions (e.g., AADH-mediated reduction) to identify rate-limiting steps. B3LYP/6-31G(d) level predicts activation energy (ΔG‡) of 18.5 kcal/mol .

- Molecular Docking (AutoDock Vina) : Simulate substrate-enzyme interactions (e.g., with AADH) to design mutants (e.g., F238L) that enhance binding affinity (ΔG = -9.2 kcal/mol vs. wild-type -7.8 kcal/mol) .

- Applications : Predict optimal pH (7.0–8.0) and temperature (35–40°C) for enzymatic activity, reducing experimental screening by 60% .

Data Contradictions & Resolution

- vs. 17 : reports 82% conversion using AADHs for a trifluorophenyl analog, while shows lower yields (50%) for DKR. This discrepancy arises from substrate-specific enzyme efficiency. Researchers should prioritize AADHs for furyl derivatives due to higher stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.